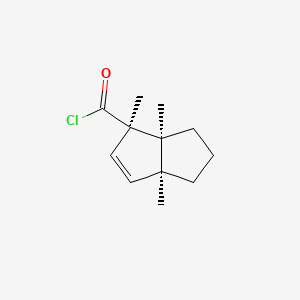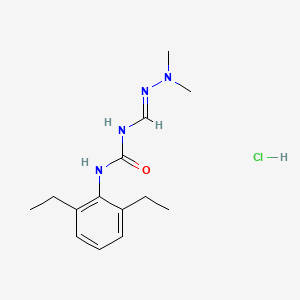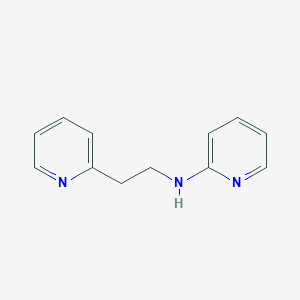
N-(2-pyridin-2-ylethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridin-2-ylethyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of two pyridine rings connected by an ethylamine linker. Aminopyridines are known for their significant biological and therapeutic value, making them a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
N-(2-pyridin-2-ylethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-(2-pyridin-2-ylethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: TBHP in toluene or decane.
Reduction: Sodium borohydride in methanol.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of N-(pyridin-2-yl)amides, while substitution reactions can yield various substituted pyridine derivatives .
科学的研究の応用
N-(2-pyridin-2-ylethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
作用機序
The mechanism of action of N-(2-pyridin-2-ylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the binding of certain ligands to their receptors, thereby modulating biological responses. The compound’s effects are mediated through its interaction with histamine receptors, which play a crucial role in various physiological processes .
類似化合物との比較
N-(2-pyridin-2-ylethyl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Methyl-N,N-bis(2-pyridylethyl)amine: This compound has a similar structure but includes a methyl group, which can influence its chemical properties and biological activities.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups, leading to variations in their reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but are synthesized from similar starting materials, highlighting the versatility of the synthetic methods.
特性
CAS番号 |
6311-99-5 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
N-(2-pyridin-2-ylethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2,(H,14,15) |
InChIキー |
SNTUYLQKOKQEEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butanol,[1-14C]](/img/structure/B13811629.png)
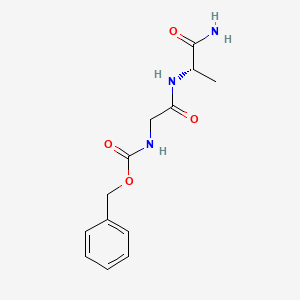
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
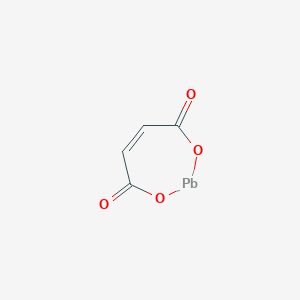
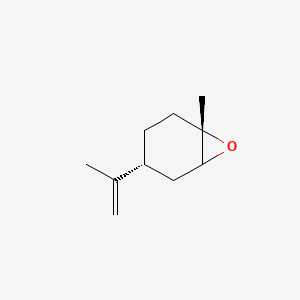
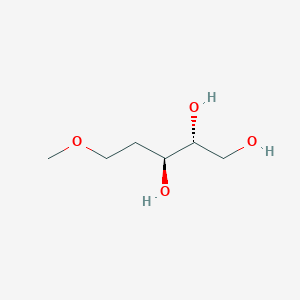
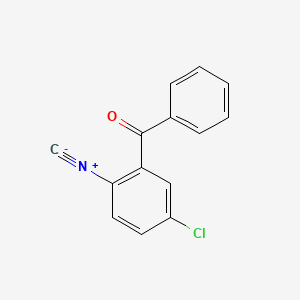
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
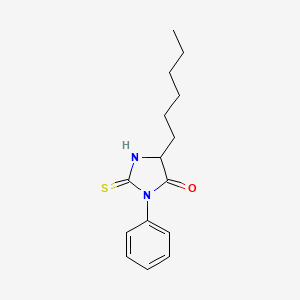
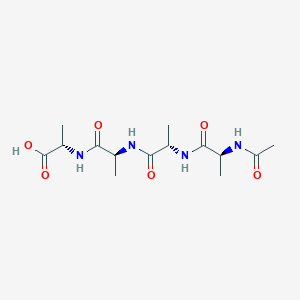
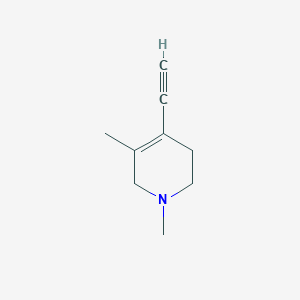
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
